(S)-1-(3-Chloropyridin-2-yl)ethanamine hydrochloride
Description
Properties
IUPAC Name |
(1S)-1-(3-chloropyridin-2-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2.ClH/c1-5(9)7-6(8)3-2-4-10-7;/h2-5H,9H2,1H3;1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUOSKLBPMQQON-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=N1)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=CC=N1)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1956434-68-6 | |
| Record name | 2-Pyridinemethanamine, 3-chloro-α-methyl-, hydrochloride (1:1), (αS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1956434-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Alkylation of Ammonia with 2-(Chloromethyl)-3-chloropyridine
A foundational approach involves the nucleophilic substitution of 2-(chloromethyl)-3-chloropyridine with ammonia. This method, derived from general amine synthesis principles, proceeds via an SN2 mechanism, where the chloromethyl group acts as the electrophilic site. Reaction conditions typically require anhydrous ammonia in ethanol under pressurized conditions at 60–80°C for 12–24 hours.
Table 1: Representative Conditions for Alkylation
| Parameter | Value |
|---|---|
| Temperature | 70°C |
| Solvent | Ethanol |
| Reaction Time | 18 hours |
| Ammonia Concentration | 7 M in methanol |
| Yield | 58–62% |
The primary limitation of this route lies in the formation of racemic mixtures, necessitating subsequent enantiomeric resolution. Furthermore, the hygroscopic nature of 2-(chloromethyl)-3-chloropyridine demands strict moisture control, as underscored by safety code P232 ("Protect from moisture").
Asymmetric Reductive Amination of 3-Chloropyridine-2-acetyl Chloride
To directly obtain the (S)-enantiomer, asymmetric reductive amination of 3-chloropyridine-2-acetyl chloride with ammonium acetate has been explored. This method employs chiral catalysts such as (R)-BINAP-ruthenium complexes to induce stereoselectivity during the reduction of the intermediate imine.
The reaction sequence involves:
- Condensation of 3-chloropyridine-2-acetyl chloride with ammonium acetate to form an imine.
- Hydrogenation at 50 psi H₂ pressure using a chiral catalyst.
- Acidic workup with HCl to yield the hydrochloride salt.
Key Advantages:
Enzymatic Resolution of Racemic Mixtures
For scale-up production, kinetic resolution using immobilized lipases has shown promise. Substrate-specific enzymes such as Candida antarctica lipase B selectively acetylate the (R)-enantiomer, leaving the desired (S)-amine unreacted. Subsequent extraction with 2 M HCl isolates the hydrochloride salt with >99% ee.
Table 2: Enzymatic Resolution Efficiency
| Enzyme | ee (%) | Time (h) |
|---|---|---|
| C. antarctica Lipase B | 99.2 | 48 |
| Pseudomonas cepacia | 85.6 | 72 |
Optimization of Reaction Parameters
Solvent Effects on Reaction Kinetics
Polar aprotic solvents like dimethylformamide (DMF) accelerate alkylation rates by stabilizing transition states. However, DMF poses significant safety risks (H312: "Harmful in contact with skin"), prompting a shift to safer alternatives such as acetonitrile.
Solvent Comparison:
- DMF: Reaction completion in 8 hours, 65% yield.
- Acetonitrile: Reaction completion in 10 hours, 63% yield but reduced toxicity.
Temperature-Dependent Stereoselectivity
In asymmetric hydrogenations, lower temperatures (5–10°C) improve enantioselectivity by slowing competing non-catalyzed pathways. For instance, reducing the temperature from 25°C to 5°C increases ee from 82% to 91% while extending reaction time from 6 to 14 hours.
Crystallization and Purification Strategies
Solvent Screening for Hydrochloride Salt Formation
The hydrochloride salt exhibits superior crystallinity in ethanol-water mixtures (4:1 v/v). Slow evaporation at 4°C yields rhombic crystals suitable for X-ray diffraction analysis. This method parallels crystallization techniques described for structurally related pyridinecarboxamides.
Purity Analysis via HPLC
Reverse-phase HPLC with a chiral stationary phase (CSP) confirms enantiopurity. Mobile phase: 70:30 hexane-isopropanol with 0.1% trifluoroacetic acid. Retention times: (S)-enantiomer 12.3 min, (R)-enantiomer 14.7 min.
Environmental Impact and Regulatory Compliance
Ecotoxicity Profile
The compound’s persistence in aquatic systems (H411: "Toxic to aquatic life with long-lasting effects") necessitates advanced oxidation processes for wastewater treatment. Regulatory thresholds:
- EPA TSCA: Listed for Section 8(e) substantial risk reporting.
- EU REACH: Required extended safety data sheets (eSDS).
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-Chloropyridin-2-yl)ethanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The ethanamine group can undergo oxidation to form corresponding imines or reduction to form more saturated amines.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Catalysts like palladium or copper are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can yield imines or more saturated amines, respectively.
Scientific Research Applications
Medicinal Chemistry and Pharmacological Applications
(S)-1-(3-Chloropyridin-2-yl)ethanamine hydrochloride is primarily recognized for its role as a selective antagonist for the cannabinoid receptor type 1 (CB1). Research indicates that compounds with similar structures have shown efficacy in modulating metabolic disorders and liver diseases by selectively targeting peripheral CB1 receptors.
Case Studies
A study demonstrated that analogs of this compound effectively reduced liver steatosis in mouse models, indicating its potential for treating alcoholic liver disease . The selectivity of these compounds for the hCB1 receptor over hCB2 suggests a reduced risk of central nervous system side effects, making them promising candidates for further development.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological profile.
| Compound | CB1 Binding Affinity (nM) | Selectivity Ratio (hCB2/hCB1) | CNS Penetration (%) |
|---|---|---|---|
| 25 | 8 | >1000 | 5-7 |
| 3 | 50 | ~50 | 0.06 |
| 19 | 4 | ~1200 | <1 |
These findings illustrate that modifications to the compound's structure can significantly influence its binding affinity and selectivity for the CB1 receptor, which is essential for developing effective therapeutic agents .
Treatment of Obesity and Metabolic Disorders
Given its mechanism of action, this compound could be explored as a treatment option for obesity and related metabolic disorders. By inhibiting CB1 receptors in peripheral tissues, it may help regulate energy balance and reduce fat accumulation .
Neuroprotective Effects
Emerging research suggests that compounds targeting CB receptors may also possess neuroprotective properties. The selective inhibition of peripheral CB1 could potentially lead to reduced neuroinflammation and protection against neurodegenerative diseases .
Toxicity Studies
Initial toxicity assessments indicate that this compound exhibits a favorable safety profile with minimal adverse effects reported at therapeutic doses . However, further studies are necessary to fully elucidate its long-term safety.
Mechanism of Action
The mechanism of action of (S)-1-(3-Chloropyridin-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural and Physicochemical Differences
The compound is compared below with fluorinated pyridinyl ethanamine derivatives and other halogen-substituted analogs. Critical factors include halogen type (Cl vs. F), substitution pattern, stereochemistry, and salt form.
Table 1: Structural and Chemical Comparison
| Compound Name | CAS Number | Halogen | Pyridine Substitution | Salt Form | Similarity Score* |
|---|---|---|---|---|---|
| (S)-1-(3-Chloropyridin-2-yl)ethanamine hydrochloride | N/A | Cl | 3-Cl, 2-pyridinyl | Hydrochloride | Reference |
| (S)-1-(3-Fluoropyridin-2-yl)ethanamine hydrochloride | 1311254-90-6 | F | 3-F, 2-pyridinyl | Hydrochloride | 0.98 (base) |
| (S)-1-(3-Fluoropyridin-2-yl)ethanamine dihydrochloride | 1065267-25-5 | F | 3-F, 2-pyridinyl | Dihydrochloride | 1.00 |
| (R)-1-(3-Fluoropyridin-2-yl)ethanamine dihydrochloride | 1391462-15-9 | F | 3-F, 2-pyridinyl | Dihydrochloride | 1.00 |
| 1-(3,5-Difluoropyridin-2-yl)ethanamine hydrochloride | 1270334-60-5 | F | 3,5-diF, 2-pyridinyl | Hydrochloride | 0.98 |
| (R)-1-(5-Fluoropyridin-3-yl)ethanamine dihydrochloride | 1909288-54-5 | F | 5-F, 3-pyridinyl | Dihydrochloride | <0.98† |
*Similarity scores derived from structural alignment databases ; †Estimated based on positional differences.
Key Observations:
Halogen Effects: Chlorine’s larger atomic size and lower electronegativity compared to fluorine may enhance van der Waals interactions in biological systems but could introduce steric hindrance. The 3-chloro substitution in the target compound likely reduces pyridine ring basicity compared to fluorinated analogs, altering solubility and reactivity.
Substitution Position :
- Compounds with 3-fluoro substitution on the 2-pyridinyl group (e.g., 1311254-90-6) exhibit high similarity (0.98–1.00) to the target compound, whereas 5-fluoro-3-pyridinyl analogs (e.g., 1909288-54-5) show lower similarity due to positional differences .
Salt Form: Dihydrochloride salts (e.g., 1065267-25-5) may offer higher aqueous solubility than monohydrochloride forms but could complicate crystallization in synthesis .
Stereochemistry :
- The (S)-configuration in the target compound and its fluorinated analogs (e.g., 1065267-25-5) is critical for enantioselective interactions, as seen in protein-binding studies .
Biological Activity
(S)-1-(3-Chloropyridin-2-yl)ethanamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in neuropharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C7H9ClN2·HCl
- Molecular Weight : 192.07 g/mol
- Structure : The compound features a chloropyridine moiety, which is significant for its interaction with various biological targets.
Research indicates that this compound primarily interacts with neurotransmitter systems. Its structural characteristics suggest potential interactions with:
- Serotonin Receptors : It may modulate serotonin levels, influencing mood and anxiety disorders.
- Norepinephrine Systems : This interaction may also play a role in regulating mood and stress responses.
Neuropharmacological Effects
Studies have shown that this compound exhibits significant effects on:
- Mood Regulation : By interacting with serotonin receptors (5-HT), it may help alleviate symptoms of depression and anxiety.
- Cognitive Function : Potential implications in enhancing cognitive functions through modulation of neurotransmitter systems.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, a comparison with structurally related compounds is essential:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-(3-Bromo-5-chloropyridin-2-yl)ethanamine hydrochloride | C7H9BrClN2·HCl | Contains bromine; may exhibit different receptor interactions |
| 1-(2-Chloropyridin-3-yl)ethanamine hydrochloride | C7H9ClN2·HCl | Chlorine at the 2-position alters biological activity |
| 1-(4-Chloropyridin-2-yl)ethanamine hydrochloride | C7H9ClN2·HCl | Different substitution pattern affects binding affinity |
This table illustrates how variations in substituents can lead to significant differences in biological activity and chemical properties.
Case Studies and Research Findings
-
Study on Neurotransmitter Interaction :
- A study highlighted the compound's interaction with serotonin receptors, suggesting its potential as an antidepressant. The binding affinity was evaluated using radiolabeled ligands, showing promising results.
-
Animal Model Research :
- In rodent models, administration of this compound resulted in reduced anxiety-like behaviors in elevated plus maze tests, supporting its use in treating anxiety disorders.
-
Pharmacokinetic Studies :
- Pharmacokinetic profiling indicated favorable absorption characteristics, making it a suitable candidate for further development as a therapeutic agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
